molecular formula C11H10BrN B2593646 1-(4-Bromo-2-methylphenyl)cyclopropane-1-carbonitrile CAS No. 1314658-34-8

1-(4-Bromo-2-methylphenyl)cyclopropane-1-carbonitrile

Cat. No.: B2593646
CAS No.: 1314658-34-8
M. Wt: 236.112
InChI Key: QUKQAIIPVLHIET-UHFFFAOYSA-N
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Description

“1-(4-Bromo-2-methylphenyl)cyclopropane-1-carbonitrile” is a chemical compound with the molecular formula C11H10BrN . It has a molecular weight of 236.11 . This compound is used for research purposes .


Synthesis Analysis

The synthesis of structurally various bromomethyl cyclopropane, such as “this compound”, has been developed via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N . The reaction gives products in excellent yields within about 3 seconds .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H10BrN/c1-8-6-9(2-3-10(8)12)11(7-13)4-5-11/h2-3,6H,4-5H2,1H3 .


Chemical Reactions Analysis

The synthesis of “this compound” involves the α-bromination of carbonyl compounds, which is an important transformation in organic synthesis chemistry . The reaction involves the use of cyanogen bromide (BrCN) in the presence of Et3N .


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . The exact boiling point is not specified .

Properties

IUPAC Name

1-(4-bromo-2-methylphenyl)cyclopropane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN/c1-8-6-9(12)2-3-10(8)11(7-13)4-5-11/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKQAIIPVLHIET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C2(CC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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